molecular formula C9H8N2O2 B14843513 2-Cyano-3-hydroxy-N-methylbenzamide

2-Cyano-3-hydroxy-N-methylbenzamide

Cat. No.: B14843513
M. Wt: 176.17 g/mol
InChI Key: HZOPIDMNKOXGKK-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzamide, featuring a cyano group (-CN) and a hydroxyl group (-OH) attached to the benzene ring, along with a methyl group (-CH3) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and fusion methods are often preferred for their simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include amides, nitriles, and various substituted benzamides. The specific products depend on the nature of the reagents and reaction conditions used .

Scientific Research Applications

2-Cyano-3-hydroxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The cyano and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyano-3-hydroxy-N-methylbenzamide include:

  • 3-Hydroxy-N-methylbenzamide
  • 3-Cyano-N-methylbenzamide
  • 2-Cyano-N-methylbenzamide

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the cyano and hydroxyl groups on the benzene ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-cyano-3-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H8N2O2/c1-11-9(13)6-3-2-4-8(12)7(6)5-10/h2-4,12H,1H3,(H,11,13)

InChI Key

HZOPIDMNKOXGKK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)O)C#N

Origin of Product

United States

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